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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding and functional characteristics

of the metabotropic glutamate receptor 2 (mGluR2) agonist, LY2979165. LY2979165 is a

prodrug that is rapidly converted in vivo to its active metabolite, LY2812223, a potent and

selective orthosteric agonist of the mGluR2. This document summarizes key quantitative data,

details relevant experimental methodologies, and visualizes the associated signaling pathways

and experimental workflows.

Core Data Presentation
The pharmacological activity of LY2979165 is attributable to its active metabolite, LY2812223.

The following tables present the functional potency of LY2812223 on the mGluR2 receptor

across various species. While a specific equilibrium dissociation constant (Ki) from radioligand

binding assays was not available in the reviewed literature, the functional data from GTPγS

binding assays provide a robust measure of the compound's potency in initiating receptor-

mediated signaling.

Table 1: Functional Potency (EC50) of LY2812223 at the mGluR2 Receptor[1]

This table details the half-maximal effective concentration (EC50) of LY2812223 in stimulating

guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding to membranes expressing

native mGluR2. This assay measures the activation of Gi/o proteins, a hallmark of mGluR2

signaling.
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Species Tissue EC50 (nM)

Human Cortical Tissue 16.8

Nonhuman Primate Cortical Tissue 10.0

Rat Cortical Tissue 25.1

Mouse Cortical Tissue 31.6

Table 2: Agonist Activity of LY2812223 in Recombinant and Native Systems[1]

This table summarizes the observed functional response of LY2812223 in different

experimental systems. Notably, the compound displays varying degrees of agonism depending

on the cellular context.

System Receptor(s) Assay Type Observed Activity

Stably Transfected

Cells
Human mGluR2

cAMP, Calcium

Mobilization, Dynamic

Mass Redistribution

Near Maximal Agonist

Stably Transfected

Cells
Human mGluR3 cAMP Weak Agonist

Stably Transfected

Cells
Human mGluR3

Calcium Mobilization,

Dynamic Mass

Redistribution

No Agonist Activity

Native Brain

Membranes (Human,

Primate, Rat, Mouse)

mGluR2 and mGluR3 [35S]GTPγS Binding Partial Agonist

Experimental Protocols
Radioligand Competition Binding Assay for mGluR2
(General Protocol)
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While specific data for LY2812223 is not available, this protocol outlines a standard procedure

for determining the binding affinity (Ki) of a test compound for the mGluR2 receptor.

Membrane Preparation:

Cells or tissues expressing the mGluR2 receptor are homogenized in a cold lysis buffer

(e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

The homogenate is centrifuged to pellet the membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method like the BCA assay.

Competition Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Membrane preparation (containing a specific amount of protein).

A range of concentrations of the unlabeled test compound (e.g., LY2812223).

A fixed concentration of a suitable radiolabeled mGluR2 antagonist or agonist (e.g.,

[3H]LY341495).

The plate is incubated to allow the binding to reach equilibrium.

Separation of Bound and Free Radioligand:

The incubation is terminated by rapid filtration through glass fiber filters, which trap the

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

Quantification and Data Analysis:

The radioactivity retained on the filters is measured using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a known

mGluR2 ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Binding Assay
This protocol describes the method used to determine the functional potency of LY2812223 at

native mGluR2 receptors.[1]

Membrane Preparation:

Cortical brain tissue from the desired species is homogenized in a buffer containing

sucrose.

The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the

assay buffer.

Assay Procedure:

Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying

concentrations of the agonist (LY2812223).

The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.

Termination and Detection:

The assay is stopped by rapid filtration through glass fiber filters.

The amount of bound [35S]GTPγS is quantified by scintillation counting.

Data Analysis:
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Basal activity is measured in the absence of an agonist, and non-specific binding is

determined in the presence of excess unlabeled GTPγS.

Agonist-stimulated binding is plotted against the agonist concentration, and the EC50 and

maximal response (Emax) are determined using non-linear regression.

Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the mGluR2 by an agonist such as LY2812223 initiates a canonical Gi/o-coupled

signaling cascade. The diagram below illustrates this pathway.

Extracellular Space Cell Membrane

Intracellular Space

LY2812223 mGluR2
Binds

Gαi/o Gβγ
Activates Adenylyl

Cyclase

Inhibits

ATP cAMP
AC

Protein Kinase A
Activates Modulation of

Ion Channels and
Neurotransmitter Release

Phosphorylates

Click to download full resolution via product page

Caption: mGluR2 signaling cascade initiated by agonist binding.

Experimental Workflow for mGluR2 Agonist
Characterization
The following diagram outlines a typical workflow for the preclinical pharmacological

characterization of a novel mGluR2 agonist like LY2812223.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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